molecular formula C13H19NO5 B3169210 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate CAS No. 935761-02-7

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B3169210
CAS No.: 935761-02-7
M. Wt: 269.29 g/mol
InChI Key: SMOUCGHFXUTNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound (CAS: 935761-02-7) features a strained norbornane-like [2.2.1]heptane core with a 3-oxo group, a methyl ester at position 1, and a tert-butyl carbamate at position 6. Its molecular formula is C₁₃H₁₉NO₅ (MW: 269.29 g/mol), and it is typically synthesized via a hetero-Diels-Alder (HDA) reaction between N-Boc-pyrrole and bromoacetylene carboxylate, followed by oxidation steps . The compound is commercially available with ≥97% purity and is utilized as a building block in drug discovery due to its rigid, stereodefined structure .

Properties

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOUCGHFXUTNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core, followed by functional group modifications to introduce the tert-butyl and methyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new esters or amides .

Scientific Research Applications

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The target compound is distinguished from analogs by:

  • Bicyclic framework: [2.2.1]heptane vs. larger rings (e.g., [4.1.0]heptane or [3.3.1]nonane).
  • Functional groups : Presence of a 3-oxo group, which enhances electrophilicity and reactivity.
  • Substituent positions : Methyl and tert-butyl esters at positions 1 and 7, respectively.

Comparative Analysis (Data Table)

Compound Name & CAS Bicyclo System Substituents Molecular Weight Key Features/Applications
Target Compound (935761-02-7) [2.2.1]heptane 1-methyl, 3-oxo, 7-tert-butyl 269.29 High strain; electrophilic C3; drug discovery
7-tert-Butyl 2-methyl analog (688790-06-9) [2.2.1]heptane 2-methyl, no oxo group 255.31 Reduced reactivity; intermediate in peptide synthesis
2-tert-Butyl 1-methyl analog (1239421-67-0) [4.1.0]heptane 1-methyl, 2-tert-butyl Not reported Larger ring; lower steric strain
9,9-Difluoro-3-oxa analog (CAS: N/A) [3.3.1]nonane 9,9-difluoro, 3-oxa 321.32 Fluorinated; enhanced metabolic stability
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1]heptane 5-methyl ester, no oxo Not reported Simpler structure; used in CNS drug design

Functional and Reactivity Differences

  • Electrophilic Reactivity: The 3-oxo group in the target compound enables nucleophilic attacks at C3, unlike its non-oxo analogs (e.g., 688790-06-9) .
  • Steric Effects : The tert-butyl group at position 7 imposes significant steric hindrance, reducing accessibility for reactions compared to smaller substituents in analogs like the 2-tert-butyl [4.1.0]heptane derivative .
  • Solubility and Stability: Fluorinated analogs (e.g., [3.3.1]nonane derivative) exhibit improved lipophilicity and metabolic stability, making them preferable for in vivo applications .

Research Implications

The target compound’s rigid bicyclic framework and 3-oxo group make it a valuable intermediate for synthesizing bioactive molecules, particularly protease inhibitors and kinase modulators. Its analogs, such as the fluorinated [3.3.1]nonane derivative, are prioritized for pharmacokinetic optimization, while simpler [2.2.1]heptane esters (e.g., methyl 5-carboxylate) are explored for CNS-targeted drugs .

Biological Activity

Chemical Identity
7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate (CAS No. 935761-02-7) is a bicyclic organic compound characterized by its unique structure and reactivity. Its molecular formula is C13H19NO5, and it has a molecular weight of 269.29 g/mol .

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. The specific mechanism involves the modulation of enzyme activity and receptor interactions, which can lead to significant physiological effects.

Pharmacological Properties
Research indicates that 7-tert-butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate exhibits potential pharmacological properties, including:

  • Antimicrobial Activity : Studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Neuroprotective Effects : Preliminary research points towards neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Studies

A study conducted on various derivatives of azabicyclo compounds found that certain structural modifications in compounds similar to 7-tert-butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane enhance their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Neuroprotective Research

In vitro studies have demonstrated that this compound can inhibit apoptosis in neuronal cells under oxidative stress conditions. This suggests a protective role against neurotoxicity, which is critical for developing treatments for conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acidStructureExhibits similar antimicrobial properties but with lower potency compared to 7-tert-butyl derivative
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptaneStructurePotential neuroprotective effects but lacks extensive antimicrobial activity

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors through cyclization methods followed by functional group modifications. The production process can be optimized for industrial applications, ensuring high yield and purity through automated systems and controlled reaction conditions.

Q & A

Q. What are the established synthetic routes for preparing 7-tert-butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate?

The synthesis typically involves a multi-step protocol starting from bicyclic ketone precursors. Key steps include:

  • Esterification : Reaction of the bicyclic ketone with tert-butyl and methyl esters under basic conditions (e.g., NaH or K2_2CO3_3) in aprotic solvents like THF or DCM .
  • Optimization : Industrial routes employ continuous flow reactors to enhance yield (up to 85% purity) and scalability, with strict control of temperature (0–25°C) and solvent selection (e.g., dichloromethane for tert-butyl ester formation) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Esterificationtert-Butyl chloroformate, methyl iodide, THF, 0°C7295
CyclizationNaH, DCM, 25°C6890

Q. How is structural characterization of this compound performed in academic research?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic framework and ester group positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C13_{13}H19_{19}NO5_5) with an observed [M+H]+^+ peak at m/z 270.3 .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Advanced studies integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to predict intermediates and transition states. For example:

  • ICReDD Methodology : Combines computational screening with experimental validation to reduce trial-and-error. A recent study optimized nucleophilic substitution at the ester groups by simulating solvent effects (e.g., DMSO vs. THF) and identifying low-energy pathways .
  • Case Study : Computational models predicted a 15% yield increase in methyl ester substitution by adjusting solvent polarity and temperature gradients .

Q. What strategies resolve contradictions in reported biological activities of azabicyclo derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) arise from structural variations and assay conditions. Methodological approaches include:

  • Comparative Binding Studies : Molecular docking of tert-butyl/methyl ester derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) to assess steric and electronic effects .
  • Dose-Response Analysis : Re-evaluating IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to isolate structure-activity relationships .

Q. Table 2: Bioactivity Comparison of Analogues

CompoundTargetIC50_{50} (µM)Assay Conditions
Parent CompoundBacterial FabI12.5LB medium, 24h
3-Oxo variantCOX-28.3PBS buffer, 1h

Q. How do steric effects from the tert-butyl group influence reactivity in substitution reactions?

The bulky tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. Experimental evidence includes:

  • Kinetic Studies : Second-order rate constants for amine substitution at the methyl ester (k = 0.45 M1^{-1}s1^{-1}) exceed those at the tert-butyl ester (k = 0.12 M1^{-1}s1^{-1}) due to hindered access .
  • X-ray Crystallography : Crystal structures reveal a 15° distortion in the bicyclic ring when tert-butyl is present, altering electron density at reactive sites .

Q. What statistical experimental designs are recommended for optimizing reaction yields?

Factorial designs (e.g., Box-Behnken or Central Composite) are effective for multi-variable optimization. For example:

  • Variables : Temperature (20–50°C), solvent polarity (logP 1.0–4.0), and catalyst loading (1–5 mol%).
  • Outcome : A 32^2 factorial design increased cyclization yield from 68% to 82% by identifying optimal DCM/EtOAc solvent mixtures .

Q. How does the compound’s stability under varying pH conditions affect its application in biological assays?

Stability studies in buffers (pH 3–9) show:

  • Acidic Conditions (pH < 5) : Rapid hydrolysis of methyl ester (t1/2_{1/2} = 2h) due to proton-assisted nucleophilic attack.
  • Neutral/Basic Conditions (pH 7–9) : Tert-butyl ester remains intact (t1/2_{1/2} > 48h), making it suitable for prolonged cell culture assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Industrial-scale synthesis faces:

  • Racemization Risk : High-temperature steps (>50°C) induce epimerization at the bicyclic bridgehead. Mitigation includes using chiral catalysts (e.g., (R)-BINOL) to preserve >98% ee .
  • Purification : Chromatography is replaced with crystallization in heptane/EtOAc to achieve >97% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.